Photochemical Decarbonylation Mechanism: Exclusive Singlet-State Pathway
Under UV photoirradiation, CpRe(CO)₃ undergoes CO extrusion exclusively through the singlet-state conical intersection mechanism (Path V), producing only singlet CpRe(CO)₂. In direct contrast, CpMn(CO)₃ partitions between two competing photochemical channels: at higher-energy irradiation (295 nm), the singlet-state conical intersection pathway (Path I) dominates, while at lower-energy irradiation (325 nm), the triplet-state intersystem crossing pathway (Path IV) becomes operative [1]. This mechanistic dichotomy means that CpRe(CO)₃ generates a single reactive dicarbonyl intermediate with predictable spin-state reactivity, whereas CpMn(CO)₃ yields a mixture of singlet and triplet intermediates whose product distribution is wavelength-dependent.
| Evidence Dimension | Photolytic CO-extrusion mechanism and spin-state of the dicarbonyl intermediate |
|---|---|
| Target Compound Data | CpRe(CO)₃: Only singlet-state conical intersection mechanism (Path V); singlet CpRe(CO)₂ produced exclusively. |
| Comparator Or Baseline | CpMn(CO)₃: At 295 nm irradiation, singlet conical intersection (Path I); at 325 nm, triplet intersystem crossing (Path IV). Both singlet and triplet CpMn(CO)₂ intermediates observed. |
| Quantified Difference | Qualitative mechanistic difference: CpRe(CO)₃ has 1 accessible photolytic channel; CpMn(CO)₃ has 2 wavelength-dependent channels. The Mn-S0-TS barrier is 65 kcal·mol⁻¹ above the ground state for the singlet pathway, while Mn-T1-TS is 28 kcal·mol⁻¹ above the triplet intermediate. |
| Conditions | CASSCF and MP2-CAS(14,13)/Def2-TZVPD//CAS(14,13)/Def2-SVPD computational study; experimental validation from Harris et al. (1990s) on Si–H oxidative addition. |
Why This Matters
For applications requiring predictable photolytic generation of a single reactive intermediate (e.g., stoichiometric C–H activation or alkane complex generation), CpRe(CO)₃ provides mechanistic uniformity that CpMn(CO)₃ cannot, avoiding wavelength-dependent product distributions.
- [1] Zhang, Z.-F.; Su, M.-D. 'The Mechanistic Investigations of Photochemical Carbonyl Elimination and Oxidative Addition Reactions of (η⁵-C₅H₅)M(CO)₃ (M = Mn and Re) Complexes,' RSC Adv. 2018, 8, 10987–10998. View Source
